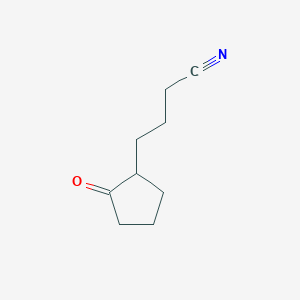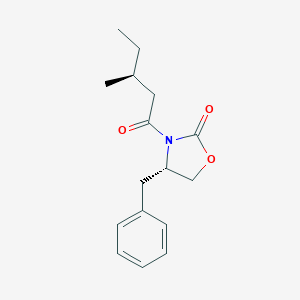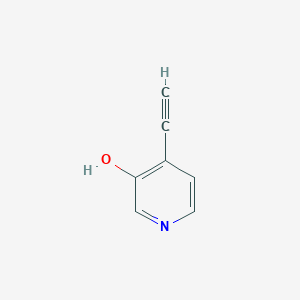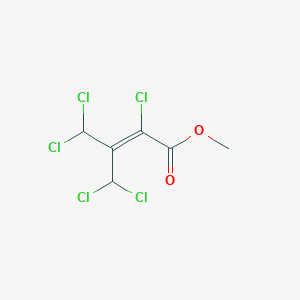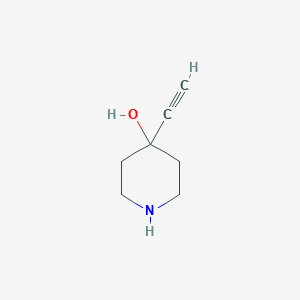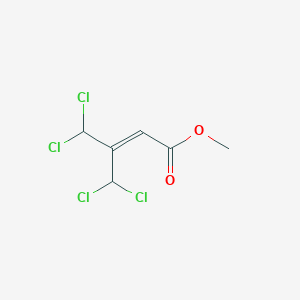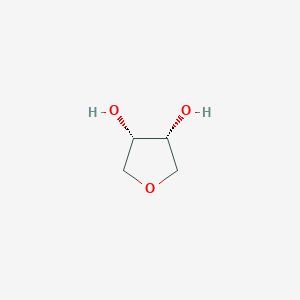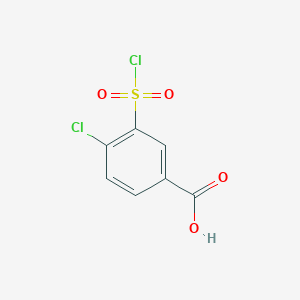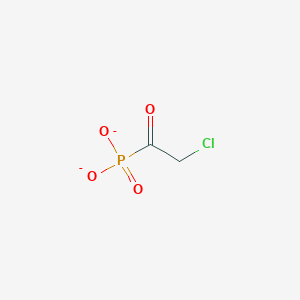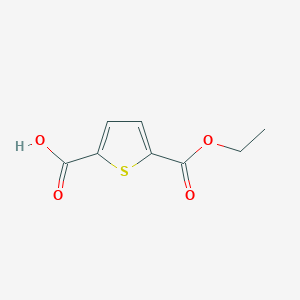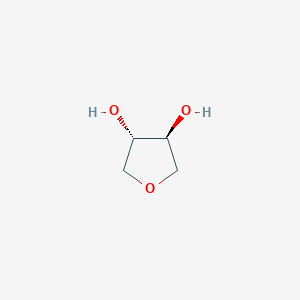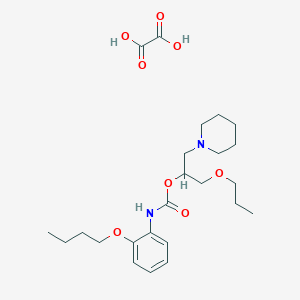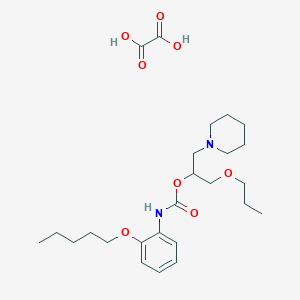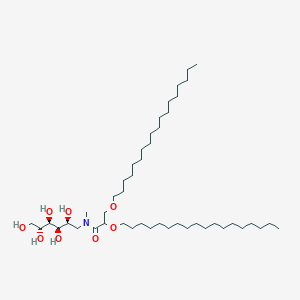![molecular formula C16H13BrClNO4 B138951 {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid CAS No. 141442-08-2](/img/structure/B138951.png)
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid, also known as clofibric acid, is a chemical compound that has been widely used in scientific research. It belongs to the class of fibric acid derivatives and is structurally similar to other drugs such as fenofibrate and gemfibrozil. Clofibric acid has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
Clofibric acid acts as an agonist for PPARs, particularly PPARα. PPARs are nuclear receptors that regulate gene expression by binding to specific DNA sequences in the promoter regions of target genes. Activation of PPARα by {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipid synthesis.
Efectos Bioquímicos Y Fisiológicos
Clofibric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models and humans. Clofibric acid has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid has several advantages as a tool for investigating biological processes. It is relatively inexpensive and readily available. It has also been extensively studied, and its mechanism of action is well understood. However, {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid has some limitations. It has been shown to have off-target effects, particularly at high concentrations. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid. One area of interest is the development of more selective PPAR agonists that have fewer off-target effects. Another area of interest is the investigation of the role of PPARs in various disease states, such as diabetes and cardiovascular disease. Finally, the development of new methods for delivering {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid to specific tissues or organs could lead to new therapeutic applications.
Métodos De Síntesis
Clofibric acid can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 4-bromobenzylamine. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt of 2,4-dichlorophenoxyacetic acid. This is then reacted with 4-bromobenzylamine to form the corresponding amide. The amide is then hydrolyzed using hydrochloric acid to yield {2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid acid.
Aplicaciones Científicas De Investigación
Clofibric acid has been used extensively in scientific research as a tool to investigate various biological processes. It has been shown to modulate the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Clofibric acid has also been used to study the role of peroxisome proliferator-activated receptors (PPARs) in regulating gene expression.
Propiedades
Número CAS |
141442-08-2 |
|---|---|
Nombre del producto |
{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid |
Fórmula molecular |
C16H13BrClNO4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
2-[2-[(4-bromophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H13BrClNO4/c17-11-3-1-10(2-4-11)8-19-16(22)13-6-5-12(18)7-14(13)23-9-15(20)21/h1-7H,8-9H2,(H,19,22)(H,20,21) |
Clave InChI |
PAOIFRPAIJVWIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O)Br |
Sinónimos |
Fingerclasp protein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



